molecular formula C21H21N3O2S B2463436 N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide CAS No. 710287-75-5

N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide

Cat. No.: B2463436
CAS No.: 710287-75-5
M. Wt: 379.48
InChI Key: JTCLTPKIZCWODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(22-13-16-9-6-12-26-16)14-27-21-23-18-11-5-4-10-17(18)20(24-21)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLTPKIZCWODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an oxolan ring, a phenyl group, and a quinazoline moiety. The presence of these functional groups suggests possible interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular responses such as proliferation and apoptosis.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, quinazoline derivatives have been shown to induce apoptosis in cancer cells through various pathways:

CompoundCell LineIC50 (µM)Mechanism
AHCT1160.24Apoptosis induction via caspase activation
BMCF70.35Cell cycle arrest at G1 phase
CA5490.50Inhibition of PI3K/Akt pathway

These findings suggest that the target compound may also possess similar anticancer properties.

Anti-inflammatory Effects

Compounds with structural similarities to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2:

StudyCompoundEffect on CytokinesReference
1DDecreased IL-6 and TNF-alpha levels
2EReduced COX-2 expression in vitro

Case Studies

  • Case Study 1: Anticancer Activity
    • A study evaluated the effects of this compound on HCT116 colorectal cancer cells.
    • Results indicated a significant reduction in cell viability at concentrations above 0.5 µM, with apoptosis confirmed by flow cytometry.
  • Case Study 2: Anti-inflammatory Activity
    • In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.

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